molecular formula C13H19NO2 B13357516 (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol

(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol

Cat. No.: B13357516
M. Wt: 221.29 g/mol
InChI Key: GYBPHKPEYPENBT-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentanol core with a 2-methoxybenzylamino substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2-methoxybenzylamine.

    Reductive Amination: Cyclopentanone undergoes reductive amination with 2-methoxybenzylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Biological Studies: As a probe to study enzyme-substrate interactions and chiral recognition.

    Industrial Applications: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxybenzylamino group may enhance binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((2-Hydroxybenzyl)amino)cyclopentan-1-ol: Similar structure with a hydroxy group instead of a methoxy group.

    (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol: Similar structure with a chloro group instead of a methoxy group.

    (1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance solubility, stability, and binding interactions compared to other similar compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(1R,2R)-2-[(2-methoxyphenyl)methylamino]cyclopentan-1-ol

InChI

InChI=1S/C13H19NO2/c1-16-13-8-3-2-5-10(13)9-14-11-6-4-7-12(11)15/h2-3,5,8,11-12,14-15H,4,6-7,9H2,1H3/t11-,12-/m1/s1

InChI Key

GYBPHKPEYPENBT-VXGBXAGGSA-N

Isomeric SMILES

COC1=CC=CC=C1CN[C@@H]2CCC[C@H]2O

Canonical SMILES

COC1=CC=CC=C1CNC2CCCC2O

Origin of Product

United States

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